Weak PNMT Inhibition Profile: A Defined Negative Control or Scaffold for Optimization
In contrast to potent, selective PNMT inhibitors like the tetrahydroisoquinoline derivative PNMT-IN-1 (Ki = 1.2 nM), 2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol demonstrates a very weak affinity for phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 1.11E+6 nM (1.11 mM) [1]. This was determined in an in vitro radiochemical assay using bovine PNMT [1]. This quantitative difference, spanning over six orders of magnitude, firmly establishes this compound not as a lead inhibitor but as a valuable, well-characterized negative control for PNMT-targeted assays or as a low-affinity starting scaffold for medicinal chemistry optimization .
| Evidence Dimension | Inhibitory potency against Phenylethanolamine N-Methyltransferase (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | PNMT-IN-1 (a second-generation PNMT inhibitor): Ki = 1.2 nM |
| Quantified Difference | The target compound is approximately 925,000-fold less potent (weaker) than the comparator. |
| Conditions | Target compound: In vitro radiochemical assay using bovine PNMT [1]. Comparator: Reported Ki value from literature . |
Why This Matters
This data allows researchers to source a rigorously defined, low-activity compound for use as a negative control in PNMT biochemical assays, ensuring assay validity, or as a chemically distinct starting point for structure-activity relationship (SAR) studies.
- [1] BindingDB. (n.d.). BDBM50367284 CHEMBL291584: Affinity Data for Phenylethanolamine N-Methyltransferase (PNMT). View Source
